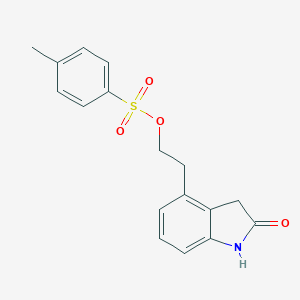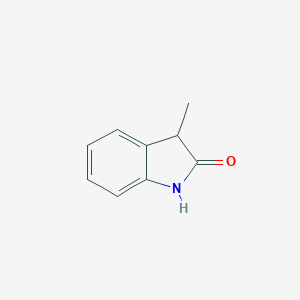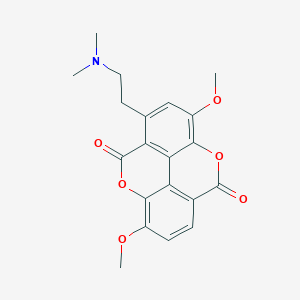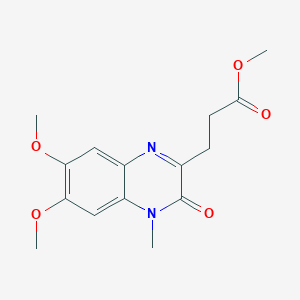
2-(2-氧代吲哚-4-基)乙基 4-甲苯磺酸酯
描述
Synthesis Analysis
The synthesis of derivatives related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate involves green and efficient methodologies, including sequential condensation, sp^3 CH bond functionalization, and cyclization reactions. These methods emphasize the importance of aqueous media for the formation of desired compounds, yielding good to excellent outcomes (Tashrifi et al., 2018). Moreover, novel pathways through one-pot, two-step reactions have been explored for the synthesis of polyfunctionalized fumarates, highlighting the versatility of oxoindolinylidene derivatives in synthetic chemistry (Zhu et al., 2014).
Molecular Structure Analysis
Structural determinations of oxoindole derivatives, closely related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, have been achieved using techniques such as X-ray crystallography. These studies reveal intricate details about diastereoselectivity, conformations, and intramolecular hydrogen bonding, providing insights into the molecular architecture and potential reactivity patterns of these compounds (Ravikumar et al., 2015).
Chemical Reactions and Properties
The reactivity of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate analogs involves interactions with various reagents and conditions leading to diverse products. For example, reactions involving α-diazoesters and isatin imines in the presence of benzyl alcohol have confirmed diastereoselectivity through the relative configuration of stereogenic centers, highlighting the compound's versatility in synthetic applications (Ravikumar et al., 2015).
Physical Properties Analysis
The physical properties of compounds related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, such as solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analyses. These properties are crucial for understanding the compound's behavior in different environments and for optimizing its applications in synthesis and potentially in material science.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interaction with different substrates, are essential for the application of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate derivatives in synthetic chemistry. Studies on these compounds highlight their potential as intermediates in organic synthesis, showcasing their ability to undergo various chemical transformations and to act as building blocks for more complex molecules (Zhu et al., 2014).
科学研究应用
-
Crystallography
- The compound has been used in the study of crystal structures . The research focused on the crystal structure of N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-aminium tetraphenylborate .
- The methods involved the use of Mo Kα radiation (0.71073 Å) for data collection and handling. The crystal structure was determined using a Bruker ApexII diffractometer .
- The results showed that the asymmetric unit of the title crystal structure is monoclinic, P2 1 / c (No. 14), with a = 14.4148 (6) Å, b = 16.7684 (7) Å, c = 13.7178 (5), β = 102.791 (1)°, V = 3233.5 (2) Å 3, Z = 4, Rgt(F) = 0.0424, wRref ( F2) = 0.1128, T = 100 K .
-
Cancer Research
- The compound has been used in the design, synthesis, and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents .
- The methods involved the synthesis of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .
- The results showed that the compounds exhibited notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC‐1 .
安全和危害
The compound is labeled with the signal word “Warning” and has the following precautionary statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 . It has hazard statements H302, H315, and H319 , indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation.
属性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUVAXFYGBCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435096 | |
| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
139122-20-6 | |
| Record name | 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















